

Comparative Docking Analysis of 7-Hydroxy-Substituted Benzopyran-ones as Acetylcholinesterase Inhibitors

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Compound of Interest

Compound Name: 7-Hydroxyisochroman-1-one

Cat. No.: B15071916

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Disclaimer: While the topic of interest is the comparative docking studies of 7-

Hydroxyisochroman-1-one derivatives, a specific comparative study on this exact class of compounds was not readily available in the surveyed literature. This guide, therefore, presents a detailed comparative molecular docking study on a series of structurally related 7-hydroxycoumarin derivatives. Coumarins, like isochroman-1-ones, are benzopyran-ones and this study provides valuable insights into the structure-activity relationships of 7-hydroxy

This guide provides a comparative analysis of synthesized 7-hydroxycoumarin derivatives as potential inhibitors of human acetylcholinesterase (AChE), a crucial enzyme in the pathogenesis of Alzheimer's disease. The study utilizes two distinct docking strategies, AutoDock Vina and Schrödinger Glide, to evaluate the binding affinities and poses of these derivatives.[1]

Data Presentation: Docking Scores of 7-Hydroxycoumarin Derivatives

substituted scaffolds against a key biological target.

The following table summarizes the docking scores of the synthesized 7-hydroxycoumarin derivatives against human acetylcholinesterase (PDB ID: 4EY7), as determined by AutoDock Vina and Schrödinger Glide. A more negative docking score indicates a higher binding affinity.



Compound ID	AutoDock Vina Docking Score (kcal/mol)	Schrödinger Glide Docking Score (kcal/mol)
4(a)	-8.5	-6.8
4(b)	-9.2	-7.5
4(c)	-9.8	-8.1
4(d)	-10.5	-8.9
4(e)	-10.1	-8.5
4(f)	-11.2	-9.3
Donepezil (Standard)	-11.8	-10.2

Data sourced from Tyagi & Sadgir, 2025.[1]

Among the synthesized compounds, derivative 4(f), 7-(2-oxo-2-(10H-phenothiazin-10-yl) ethoxy)-2H-chromen-2-one, exhibited the most favorable docking score with both AutoDock Vina (-11.2 kcal/mol) and Schrödinger Glide (-9.3 kcal/mol), comparable to the standard drug Donepezil.[1] The compound 2-((2-oxo-2H-chromen-4-yl) oxy)-N-(pyridin-3-yl) acetamide derivative, 4(d), also demonstrated significant binding affinity.[1]

Experimental Protocols

The in silico molecular docking studies were performed using the following protocols:

1. Protein Preparation:

- The three-dimensional crystal structure of human acetylcholinesterase (hAChE) was obtained from the Protein Data Bank (PDB ID: 4EY7).
- The protein structure was prepared using the Protein Preparation Wizard in the Schrödinger suite. This involved removing water molecules, adding hydrogen atoms, and assigning correct bond orders.
- The protein was then refined and minimized using the OPLS3e force field.

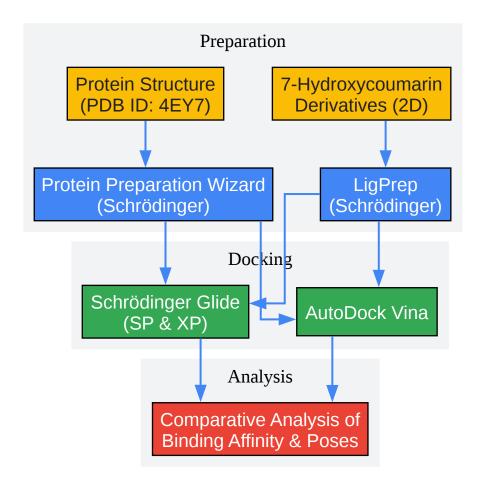


2. Ligand Preparation:

- The 2D structures of the 7-hydroxycoumarin derivatives were drawn using ChemDraw and converted to 3D structures.
- The ligands were prepared using the LigPrep module in the Schrödinger suite, which generates various possible conformations for each ligand at a pH of 7.0 ± 2.0 .
- 3. Molecular Docking with Schrödinger Glide:
- A receptor grid was generated around the active site of the hAChE protein.
- The prepared ligands were docked into the generated grid using the standard precision (SP) and extra precision (XP) modes of Glide.
- The docking results were analyzed based on the Glide score, with the best-docked pose for each ligand being selected.
- 4. Molecular Docking with AutoDock Vina:
- The prepared protein and ligand files were converted to the PDBQT format using AutoDockTools.
- A grid box was defined to encompass the active site of the enzyme.
- The docking was performed using AutoDock Vina, and the results were analyzed based on the binding affinity scores.[1]

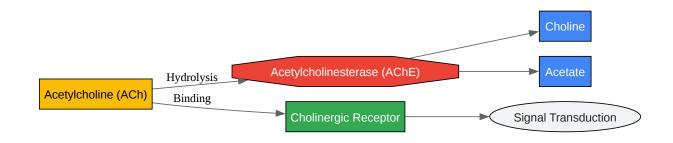
Visualizations





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Caption: Workflow of the comparative molecular docking study.



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Caption: Simplified cholinergic signaling pathway.



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References

- 1. researchgate.net [researchgate.net]
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